molecular formula C21H18N6O3S B2853437 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868968-86-9

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Número de catálogo: B2853437
Número CAS: 868968-86-9
Peso molecular: 434.47
Clave InChI: JPZMKZLINAFRAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 2. The structure includes a thioacetamido linker bridging the triazolopyridazine moiety to an ethyl benzoate group.

Propiedades

IUPAC Name

ethyl 4-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-5-7-16(8-6-14)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)15-4-3-11-22-12-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMKZLINAFRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from precursors like 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester. The compound can be synthesized through methods such as microwave-assisted synthesis for improved yields and shorter reaction times .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, which disrupts their normal functions .

Enzyme Inhibition

  • Carbonic Anhydrase : Plays a crucial role in maintaining acid-base balance and is a target for various therapeutic agents.
  • Cholinesterase : Involved in neurotransmission; inhibition can lead to increased levels of acetylcholine, affecting cognitive functions.

Biological Activities

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exhibits several biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated significant antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL for related triazole compounds .

2. Anticancer Properties

  • Various derivatives of triazoles have shown cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

3. Anti-inflammatory Effects

Case Studies and Research Findings

Several studies highlight the biological potential of triazole derivatives:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of triazole derivatives against drug-resistant strains .
PMC Review (2020)Summarized pharmacological profiles showing that 1,2,4-triazoles possess antifungal, antibacterial, and anticancer activities .
ACS Publications (2015)Identified cytotoxic effects of triazole derivatives against MCF-7 cells with promising safety profiles against normal cells .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds related to Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exhibit significant anticancer properties. For instance, derivatives that inhibit c-KIT kinase have shown efficacy against gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor. This inhibition could lead to potential treatments for various cancers .

2. Anti-inflammatory Effects
Studies have suggested that certain derivatives of this compound can modulate inflammatory pathways. The NLRP3 inflammasome has been identified as a target for preventing inflammation associated with metabolic dysfunctions. Compounds that inhibit this pathway may provide therapeutic benefits in conditions exacerbated by inflammation .

3. Antimicrobial Properties
The presence of the pyridine and triazole moieties in the structure has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate on GIST cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the downregulation of c-KIT signaling pathways.

Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on metabolic diseases induced by high-fat diets, compounds derived from this structure were tested for their ability to inhibit NLRP3 inflammasome activation. The findings indicated a reduction in inflammatory markers and improved metabolic profiles in animal models .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its [1,2,4]triazolo[4,3-b]pyridazine core, distinguishing it from analogs with simpler pyridazine, isoxazole, or thiadiazole systems. Below is a structural comparison with key analogs:

Compound ID/Name Core Structure Substituents/Linkers Key Differences from Target Compound
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino linker Lacks triazole ring; amino linker vs. thioacetamido
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Phenethylthio linker Isoxazole core; thioether linker at phenethyl
872704-30-8 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide) Thiadiazole + pyridazine Thioacetamide linker Thiadiazole-pyridazine hybrid vs. triazolopyridazine
863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) Thiazolo[5,4-b]pyridine Sulfonamide linker Thiazolopyridine core; sulfonamide functionality

Functional Groups and Linkers

  • Triazolopyridazine vs. Pyridazine/Isoxazole/Thiadiazole Cores: The triazolopyridazine core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, unlike the monocyclic pyridazine in I-6230 or the five-membered isoxazole in I-6373 .
  • Thioacetamido Linker vs. Phenethylamino/Thio/Sulfonamide Linkers: The thioacetamido group (-S-CH2-CONH-) in the target compound may enhance lipophilicity and resistance to oxidative degradation compared to the phenethylamino (-NH-CH2-CH2-) in I-6230 or sulfonamide (-SO2-NH-) in 863595-16-8 .

Potential Implications for Bioactivity

  • Binding Affinity : The triazolopyridazine-pyridinyl system could engage in dual hydrogen bonding (via pyridinyl N) and π-stacking (via triazole), unlike I-6230’s pyridazine, which lacks the triazole’s electron-rich region .
  • Metabolic Stability : The thioether linkage in the target compound may reduce susceptibility to esterase-mediated hydrolysis compared to the ethoxy linker in I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .
  • Selectivity : The absence of a sulfonamide group (as in 863595-16-8 or 912624-95-4) might reduce off-target interactions with carbonic anhydrases or kinases that commonly bind sulfonamides .

Q & A

Q. What experimental designs mitigate side reactions during thioether formation?

  • Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent disulfide byproducts .
  • Thiol protecting groups : Introduce tert-butyl or trityl groups to stabilize intermediates .
  • Kinetic monitoring : Track reaction progress via LC-MS to isolate optimal quenching times .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.